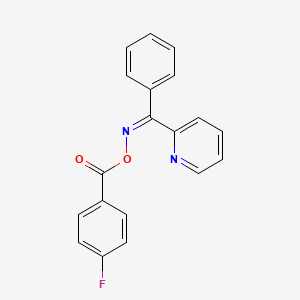![molecular formula C21H25N5O B5552081 7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5552081.png)
7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H25N5O and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.20591044 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Insights
Research on compounds structurally related to 7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine focuses on their synthesis, potential rearrangements, and structural analysis. For instance, the condensation reactions of amino-triazoles with various carbonyl compounds have been explored, shedding light on the formation of triazolopyrimidine derivatives through processes like the Dimroth rearrangement. These studies provide foundational knowledge for the synthesis and structural characterization of related compounds, including insights into their stability and isomeric transformations (Sutherland, Tennant, & Vevers, 1973).
Biological Activity and Antimicrobial Properties
A significant area of research involving triazolopyrimidine derivatives is their biological activity, particularly antimicrobial properties. Novel triazolo[1,5-a]pyridine and related derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, revealing significant antimicrobial potential against various microorganisms. These findings underscore the therapeutic potential of triazolopyrimidine derivatives in addressing bacterial and fungal infections, highlighting the importance of structural modifications to enhance biological activity (Suresh, Lavanya, & Rao, 2016).
Chemical Reactivity and Synthesis Approaches
The reactivity of triazolopyrimidines with electrophilic and nucleophilic agents has been extensively studied, providing insights into the synthesis of diverse derivatives with potential pharmacological activities. These studies involve the exploration of different synthetic routes and reaction conditions to optimize the yield and purity of desired products, contributing to the development of novel compounds with enhanced biological activities (Baindur, Chadha, & Player, 2003).
Potential Pharmaceutical Applications
The exploration of triazolopyrimidine derivatives extends into their potential as pharmacological agents, including antihypertensive properties. Research in this area aims to identify novel compounds with promising biological activities that could serve as the basis for the development of new therapeutic agents. This includes the synthesis of compounds structurally related to prazosin, indicating the potential for the development of new antihypertensive drugs (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Metabolism and Biotransformation
Studies on the metabolism and biotransformation of triazolopyrimidine derivatives in animal models provide valuable information on their pharmacokinetic profiles and potential metabolites. This research is crucial for understanding the in vivo behavior of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for the development of safe and effective pharmaceutical agents (Pfeifer, Langner, Grahlmann, Franke, Gründemann, & Tenor, 1990).
特性
IUPAC Name |
[3-(3-methylphenyl)piperidin-1-yl]-(7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-14(2)19-11-18(24-21-22-13-23-26(19)21)20(27)25-9-5-8-17(12-25)16-7-4-6-15(3)10-16/h4,6-7,10-11,13-14,17H,5,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDULHBECOEJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN(C2)C(=O)C3=NC4=NC=NN4C(=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551999.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5552020.png)

![3-(2-phenoxyethyl)-8-[2-(tetrahydrofuran-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5552039.png)
![isopropyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B5552047.png)
![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5552052.png)
![3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5552059.png)


![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(4-chlorophenoxy)acetyl]oxime](/img/structure/B5552091.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5552092.png)
![1-{[1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepan-4-ol](/img/structure/B5552108.png)
![(1R*,3S*)-7-[(8-chloroquinolin-2-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5552110.png)
